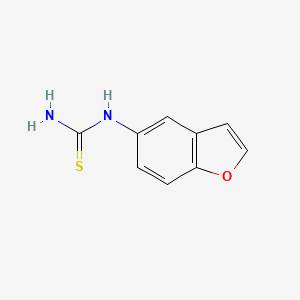

1-Benzofuran-5-ylthiourea

Übersicht

Beschreibung

1-Benzofuran-5-ylthiourea is a compound that has a molecular weight of 296.35 .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods, including metal-catalyzed routes, green-solvent-based routes, microwave-assisted methods, catalyst-free and solvent-free methods . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The linear formula of 1-Benzofuran-5-ylthiourea is C16H12N2O2S . The InChI code is 1S/C16H12N2O2S/c19-15 (11-4-2-1-3-5-11)18-16 (21)17-13-6-7-14-12 (10-13)8-9-20-14/h1-10H, (H2,17,18,19,21) .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

A series of aryl (5-substituted benzofuran-2-yl) carbamate derivatives were synthesized and showed a wide range of pharmacological activities including antimicrobial effects. Synthesized compounds demonstrated potent antimicrobial activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Budhwani, Sharma, & Kalyane, 2017).

Synthesis of Biological Agents

3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives were developed from 1-(1-benzofuran-2-yl)-2-bromoethanone, indicating their significance in the synthesis of potential biological agents. These compounds underwent antimicrobial and analgesic activity screening, highlighting their applicability in medicinal chemistry (Venkatesh, Bodke, & Biradar, 2010).

Antioxidant and Antibacterial Studies

2-(2-Arylamino-4-phenylthiazol-5-yl)benzofuran derivatives were synthesized and evaluated for their antioxidant and antibacterial potential. The study suggests that these compounds, due to their structural features, could serve as a basis for the development of new antioxidant and antibacterial agents (Alwin & Reji, 2017).

Antimicrobial Activity of Benzofuran Derivatives

Novel derivatives of benzofuran containing the pyrimidine moiety were synthesized and exhibited potent antimicrobial activity. These findings support the potential of benzofuran derivatives in developing new antimicrobial agents (Venkatesh et al., 2018).

Safety and Hazards

1-Benzofuran-5-ylthiourea is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . The growing potential inherent in benzofuran encourages many researchers to address the challenges of the synthesis of its framework . Future research will likely focus on the development of new benzofuran-based molecules for the treatment of microbial diseases .

Wirkmechanismus

Target of Action

Benzofuran derivatives have been found to interact with various targets, including lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune response by breaking down bacterial cell walls .

Mode of Action

Benzofuran derivatives are known for their wide array of biological activities, making them a privileged structure in drug discovery . They are particularly effective in antimicrobial therapy, where they have shown potential in overcoming microbial resistance .

Biochemical Pathways

Benzofuran derivatives are known to influence various biochemical pathways, contributing to their diverse biological and pharmacological applications .

Pharmacokinetics

Recent compounds developed from benzofuran derivatives have achieved improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have shown extensive potential as antimicrobial agents . They have also been used in the treatment of skin diseases such as cancer or psoriasis .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Eigenschaften

IUPAC Name |

1-benzofuran-5-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9(13)11-7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBNEFUENGQVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-5-ylthiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(3-cyano-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl)-3-methylbutanoate](/img/structure/B3158768.png)

![1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B3158769.png)

![5-[(4-Tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3158776.png)

![1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone](/img/structure/B3158815.png)

![methyl 3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B3158824.png)

![1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3158826.png)

![2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B3158828.png)

![Ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B3158835.png)

![Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate](/img/structure/B3158860.png)

![methyl 2-{2-[2-(acetyloxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl}acetate](/img/structure/B3158861.png)

![1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B3158867.png)